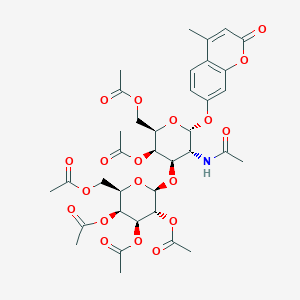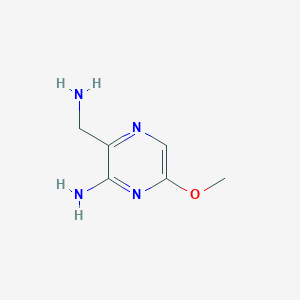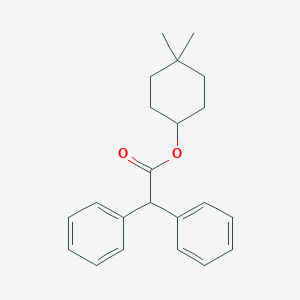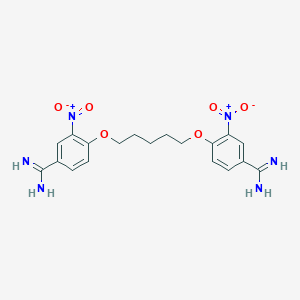
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), also known as PBNC, is a chemical compound that has been studied for its potential applications in scientific research. PBNC is a member of the nitroaniline family of compounds, which have been used in a variety of fields including medicine, agriculture, and materials science. In
Mechanism Of Action
The mechanism of action of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical And Physiological Effects
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been shown to have low toxicity and good biocompatibility in vitro, making it a promising candidate for use in drug delivery systems. 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are many potential future directions for research on 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide). One area of research could focus on further elucidating the mechanism of action of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), which could lead to the development of more targeted and effective anti-cancer therapies. Another area of research could focus on the use of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) as a drug delivery system for targeted drug delivery. Additionally, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) could be studied for its potential applications in other fields, such as materials science and environmental science.
Synthesis Methods
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) can be synthesized through a multi-step process involving the reaction of 3-nitrobenzenecarboxylic acid with pentanediamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-nitrobenzene-1,2-diamine to form 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide). The synthesis of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been optimized to yield high purity and high yields.
Scientific Research Applications
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential applications in a variety of scientific research fields, including materials science, environmental science, and medicine. In materials science, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and as a template for the synthesis of mesoporous silica nanoparticles (MSNPs). In environmental science, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential as a sensor for the detection of heavy metal ions in water. In medicine, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential as an anti-cancer agent and as a drug delivery system.
properties
CAS RN |
125901-98-6 |
|---|---|
Product Name |
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) |
Molecular Formula |
C19H22N6O6 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoyl-2-nitrophenoxy)pentoxy]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C19H22N6O6/c20-18(21)12-4-6-16(14(10-12)24(26)27)30-8-2-1-3-9-31-17-7-5-13(19(22)23)11-15(17)25(28)29/h4-7,10-11H,1-3,8-9H2,(H3,20,21)(H3,22,23) |
InChI Key |
QGYJOIDDJBUEBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Other CAS RN |
125901-98-6 |
synonyms |
4-[5-(4-carbamimidoyl-2-nitro-phenoxy)pentoxy]-3-nitro-benzenecarboxim idamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



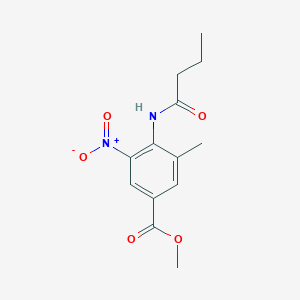
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
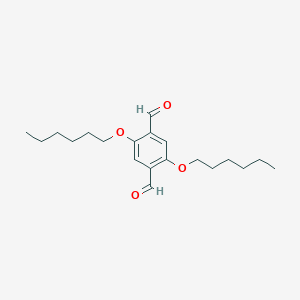
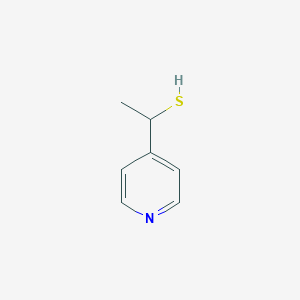
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
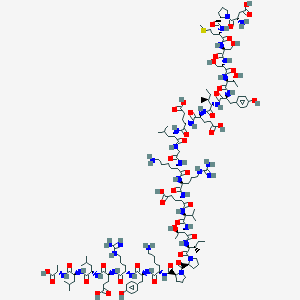
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
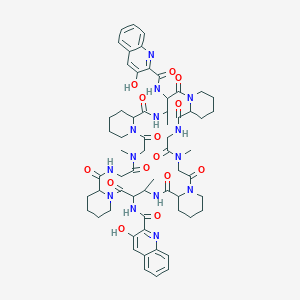
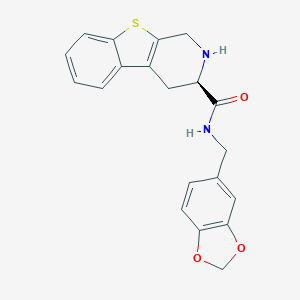
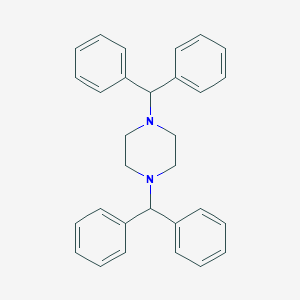
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
